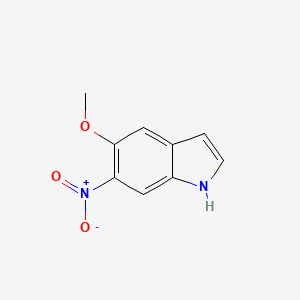

5-Methoxy-6-nitro-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-6-nitro-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c1-14-9-4-6-2-3-10-7(6)5-8(9)11(12)13/h2-5,10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDXINEUUEKDULS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C=CN2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 5 Methoxy 6 Nitro 1h Indole and Its Derivatives

Classical Indole (B1671886) Synthesis Approaches Applicable to 5-Methoxy-6-nitro-1H-indole Precursors

Classical methods, established for over a century, remain fundamental in indole synthesis. However, their application to complex targets like this compound often requires specific modifications to accommodate the electronic properties of the substituents.

The Fischer indole synthesis, discovered in 1883, is a robust method involving the acid-catalyzed cyclization of an arylhydrazone. bhu.ac.in For the synthesis of a 5-methoxy-6-nitro indole, the logical precursor would be (4-methoxy-5-nitrophenyl)hydrazine.

The success of the Fischer synthesis is highly dependent on the electronic nature of the substituents on the arylhydrazine ring. Electron-donating groups, such as the methoxy (B1213986) group at the 5-position, generally enhance the rate of reaction. openmedicinalchemistryjournal.com Conversely, the presence of a strong electron-withdrawing group like the nitro group at the 6-position can significantly slow down the cyclization process. openmedicinalchemistryjournal.com

A potential synthetic route could involve the reaction of (4-methoxy-5-nitrophenyl)hydrazine with a suitable aldehyde or ketone, such as acetaldehyde (B116499) or pyruvic acid, to form the corresponding hydrazone. This intermediate would then be subjected to cyclization using an acid catalyst like polyphosphoric acid (PPA), zinc chloride, or toluenesulfonic acid. bhu.ac.inrsc.org The challenge lies in finding conditions that are forceful enough to overcome the deactivating effect of the nitro group without causing degradation of the starting material or product. A study on the synthesis of 5,6- and 4,5-indole products demonstrated that Fischer conditions using ethanol (B145695) and reflux can be employed for precursors containing nitro groups, though regioselectivity can be an issue depending on the starting materials. nih.gov

Table 1: Fischer Indole Synthesis Considerations

| Factor | Influence on Synthesis of this compound |

|---|---|

| Starting Material | (4-methoxy-5-nitrophenyl)hydrazine is the key precursor. |

| Methoxy Group (C5) | Electron-donating; generally favors the cyclization step. openmedicinalchemistryjournal.com |

| Nitro Group (C6) | Strongly electron-withdrawing; deactivates the ring and hinders cyclization. openmedicinalchemistryjournal.com |

| Catalyst | Strong acid catalysts (e.g., PPA, ZnCl₂) are typically required. bhu.ac.in |

| Conditions | Elevated temperatures are often necessary, which can risk side reactions. rsc.org |

The Leimgruber-Batcho indole synthesis is a highly effective and popular alternative to the Fischer method, particularly for indoles with specific substitution patterns, as it starts from commercially available or easily prepared ortho-nitrotoluenes. wikipedia.org This method is exceptionally well-suited for preparing 6-nitroindoles.

The synthesis begins with the condensation of a substituted o-nitrotoluene with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), and often pyrrolidine (B122466), to form a β-nitroenamine. wikipedia.orgresearchgate.net This intermediate, typically a vividly colored compound due to its extended conjugation, is then subjected to a reductive cyclization to yield the indole. wikipedia.org

For this compound, the starting material would be 2-methyl-4-methoxy-1,5-dinitrobenzene or a related precursor. The key step is the reduction of the nitro group ortho to the enamine side chain, which initiates cyclization. A variety of reducing agents can be employed, offering flexibility and control. Common methods include:

Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) or Raney Nickel with hydrogen gas or a hydrogen source like hydrazine (B178648). wikipedia.orgclockss.org This is often the method of choice. clockss.org

Chemical Reduction: Reagents such as stannous chloride (SnCl₂), sodium dithionite (B78146), or iron in acetic acid are also effective. wikipedia.orgresearchgate.net

The Leimgruber-Batcho synthesis offers the advantage of proceeding under relatively mild conditions and often gives high yields. wikipedia.org Its major strength is the direct and unambiguous placement of substituents on the indole ring based on the substitution pattern of the starting o-nitrotoluene. clockss.org

The Madelung synthesis involves the intramolecular cyclization of an N-acyl-o-toluidine using a strong base at high temperatures. wikipedia.org The classical conditions, often employing sodium amide or potassium t-butoxide at 250-400°C, are generally harsh and incompatible with sensitive functional groups like the nitro group. bhu.ac.inwikipedia.org

However, significant modifications have been developed to allow the reaction to proceed under milder conditions. The introduction of an electron-withdrawing group on the benzylic methyl group can facilitate deprotonation, a key step in the mechanism. researchgate.net For instance, a modified Madelung synthesis has been used to prepare 4-nitroindoles by employing an oxalate (B1200264) ester functionality to increase the acidity of the benzylic protons. researchgate.net Another modern variant uses organolithium reagents as the base, which can enable the synthesis of indoles with more sensitive functionalities. bhu.ac.in

Despite these advancements, applying the Madelung synthesis to a precursor for this compound, such as N-formyl-2-methyl-4-methoxy-5-nitroaniline, would be challenging. The strong basic conditions required, even in modified procedures, could potentially lead to undesired side reactions involving the nitro group. Therefore, this method is generally considered less suitable than the Fischer or Leimgruber-Batcho approaches for this specific target. bhu.ac.inwikipedia.org

Modern and Advanced Synthetic Routes for Methoxy- and Nitro-Substituted Indoles

Transition-metal catalysis has revolutionized the synthesis of complex heterocyclic compounds, providing efficient and versatile pathways to highly substituted indoles.

Palladium-catalyzed reactions are powerful tools for constructing the indole nucleus. bohrium.com One of the most relevant methods is the reductive cyclization of substituted 2-nitrostyrenes. chimia.chorgsyn.org This approach is particularly useful as it tolerates a wide array of functional groups, including esters, ethers, and even additional nitro groups. orgsyn.org

For the synthesis of this compound, a suitable precursor would be 2-(4-methoxy-5-nitrophenyl)-1-nitroethene. This substrate can be cyclized using a palladium catalyst, often in the presence of a phosphine (B1218219) ligand and a reducing agent. A notable example involves using phenyl formate (B1220265) as a carbon monoxide (CO) surrogate, which reductively cyclizes nitrostyrenes to indoles under palladium catalysis. mdpi.com This method avoids the need for pressurized, toxic CO gas. mdpi.com

Another palladium-catalyzed approach involves the intramolecular C-N bond formation from halo-aryl enamines. bohrium.com This strategy allows for the construction of variously substituted indoles and has been shown to be scalable. bohrium.com The versatility of palladium catalysis makes it a highly attractive option for synthesizing complex targets like this compound, provided the necessary precursors can be assembled.

Table 2: Example of Palladium-Catalyzed Indole Synthesis

| Reaction Type | Precursor Example | Catalyst System | Key Feature |

|---|---|---|---|

| Reductive Cyclization | 2-(4-methoxy-5-nitrophenyl)-1-nitroethene | PdCl₂(CH₃CN)₂ / Phenanthroline / Phenyl formate mdpi.com | Avoids pressurized CO gas; tolerates functional groups. mdpi.com |

| C-N Ring Formation | N-Alkyl-1-(2-halo-4-methoxy-5-nitrophenyl)enamine | RuPhos precatalyst / NaOMe bohrium.com | General method for N-functionalized and C2/C3-substituted indoles. bohrium.com |

Copper-catalyzed reactions represent a cost-effective and efficient alternative to palladium-based systems for indole synthesis. acs.org These methods often involve Ullmann-type C-N couplings or other cyclization pathways. tandfonline.com

One strategy involves the copper-catalyzed intramolecular C-N cyclization of 2-(2-haloaryl)-N-tosylaziridines, which after aromatization yield the indole core. organic-chemistry.org Another powerful one-pot method involves the copper-catalyzed oxidative annulation of enamines with arylboronic acids, proceeding through a Chan-Lam arylation followed by an intramolecular cross-dehydrogenative coupling. rsc.org While this has been demonstrated for various substituted indoles, its application was reported as unsuccessful for enamines bearing a nitro group, suggesting a limitation for the direct synthesis of the target compound via this specific route. rsc.org

However, other copper-catalyzed methods have shown promise. A concise synthesis of 5,6-dimethoxyindole (B14739) was achieved via the copper-catalyzed cyclization of 2-bromo-4,5-dimethoxybenzaldehyde (B182550) with ethyl 2-isocyanoacetate, indicating that copper catalysts can effectively mediate the formation of methoxy-substituted indoles. chim.it Adapting such a method to a nitro-containing substrate would be the critical challenge.

Metal-Free Approaches to Indole Derivatives

The development of metal-free synthetic methods for indole derivatives has gained significant traction, driven by the need for more sustainable and cost-effective chemical processes that avoid the toxicity and expense associated with transition metals. bohrium.com These approaches often rely on acid or base catalysis, radical reactions, or electrochemical mediation to facilitate the cyclization and formation of the indole ring. bohrium.comchim.it

One notable metal-free strategy involves the cyclization of alkynes. chim.it For instance, microwave-assisted intramolecular hydroamination followed by cycloisomerization of ortho-alkynylanilines has been shown to produce indole derivatives, with the addition of inorganic salts or bases enhancing the reaction yields. chim.it Electrophilic cyclization using reagents like iodine (I₂) or iodine monochloride (ICl) is another effective metal-free method for creating functionalized indoles from alkynes. chim.it

Furthermore, a two-step metal-free synthesis has been developed starting from aryl triazole-containing compounds. This process involves a Dimroth equilibrium, nitrogen extrusion, Wolff rearrangement, and amine nucleophile addition to form N-aryl ethene-1,1-diamines, which are then cyclized into 1H-indoles using iodine. mdpi.com Organophosphorus compounds have also been utilized as catalysts in reductive O-atom transfer reactions, providing a pathway to N-functionalized azaheterocycles, including indoles. mit.edu

One-Pot Synthesis Strategies for N-Substituted Nitroindoles

One-pot syntheses offer significant advantages in terms of operational simplicity, time, and resource efficiency. For the preparation of N-substituted nitroindoles, a particularly effective one-pot method involves the concomitant alkylation and aromatization of indolines. researchgate.net Specifically, N-alkyl-6-nitroindoles can be synthesized in good yields by reacting 6-nitroindoline (B33760) with an alkyl halide and sodium hydride (NaH) in non-degassed dimethylformamide (DMF) at room temperature. researchgate.net The presence of NaH is crucial for achieving high conversion rates. researchgate.net

Another approach utilizes gold nanoparticles supported on iron oxide (Au/Fe₂O₃) to catalyze a one-pot sequence of hydrogenation and hydroamination, starting from (2-nitroaryl)alkynes to form indoles. acs.org This method demonstrates the efficiency of combining multiple reaction steps in a single pot to produce complex indole structures. acs.org

Reductive Functionalization of Nitro Compounds in Indole Synthesis

The reductive functionalization of nitro compounds is a powerful strategy for synthesizing indoles, as nitroarenes are readily available starting materials. mit.edu This approach often involves the reduction of a nitro group to an amino group, which then participates in a cyclization reaction to form the indole ring.

Palladium-catalyzed reductive cyclization of 2-nitrostyrenes using carbon monoxide (CO) as a reducing agent is a well-established method. nih.gov However, due to the hazards associated with pressurized CO, surrogates like phenyl formate have been developed. thieme-connect.commdpi.com These reactions can be catalyzed by palladium complexes with ligands such as 1,10-phenanthroline. mdpi.com The reductive cyclization of β-nitrostyrenes can also yield indoles, particularly when the starting material has an aryl substituent in the alpha position. mdpi.com

Organophosphorus compounds can also catalyze the reductive functionalization of nitroarenes. mit.edu In these reactions, nitro compounds undergo deoxygenative C–N coupling, which can be part of a tandem sequence to form N-functionalized indoles. mit.edu

Regioselective Synthesis of this compound

Achieving regioselectivity in the synthesis of polysubstituted indoles like this compound is a significant challenge due to the multiple reactive sites on the indole ring. chim.itacs.org

Strategies for Direct Nitration of Methoxyindoles

The direct nitration of methoxyindoles requires careful control of reaction conditions to achieve the desired regioselectivity. The methoxy group is an activating, ortho-para directing group, which can lead to a mixture of products. For the synthesis of this compound, the nitration of 5-methoxyindole (B15748) is a key step.

In the case of 2-methyl-5-methoxyindole, nitration has been shown to predominantly yield the 6-nitro product. nih.gov The reaction conditions, such as the choice of nitrating agent (e.g., nitric acid in sulfuric acid) and temperature, are critical for controlling the outcome. Protecting groups may also be employed to block more reactive positions and direct the nitration to the desired C6 position.

Controlled Functionalization at Specific Indole Positions (C2, C3, C5, C6)

The functionalization of the indole nucleus can be directed to specific positions through various strategies. While the C3 position is the most nucleophilic and typically the most reactive, and C2 functionalization often occurs when C3 is blocked, functionalization of the benzene (B151609) portion of the indole (C4, C5, C6, and C7) is more challenging. chim.itacs.orgfrontiersin.org

For C6 functionalization, directing groups are often employed. frontiersin.org However, metal-free approaches have also been developed. For instance, a Brønsted acid-catalyzed reaction of 2,3-disubstituted indoles with β,γ-unsaturated α-ketoesters has been shown to selectively functionalize the C6 position. frontiersin.org Biocatalysis using enzymes like prenyltransferases has also demonstrated high regioselectivity for the C6 position of certain indole-containing natural products. mdpi.com

Derivatization Strategies for this compound

This compound serves as a versatile precursor for the synthesis of more complex and potentially bioactive molecules. The nitro and methoxy groups, along with the indole nitrogen, provide multiple handles for derivatization.

The nitro group at the C6 position can be readily reduced to an amino group using various reducing agents, such as hydrogen gas with a palladium catalyst. This amino group can then be further functionalized, for example, through diazotization to form an azide (B81097), which is a useful photoreactive moiety. nih.gov

The indole nitrogen can be alkylated or acylated. For instance, N-alkylation can be achieved using an alkyl halide in the presence of a base. researchgate.net The C3 position, if unsubstituted, remains a site for electrophilic attack, allowing for the introduction of various functional groups.

The combination of these derivatization strategies allows for the creation of a diverse library of compounds based on the this compound scaffold, which is valuable for exploring their biological activities and other properties.

N-Functionalization and its Impact on Properties

N-functionalization of the indole ring, particularly the introduction of various substituents on the nitrogen atom, significantly influences the molecule's electronic properties and reactivity.

One common strategy for N-acylation involves the use of dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent in the presence of 4-dimethylaminopyridine (B28879) (DMAP). thieme-connect.de This method facilitates the reaction of 5-substituted indoles with various carboxylic acids under mild conditions. thieme-connect.de For instance, the reaction of 5-nitro-1H-indole with benzoic acid using DCC and DMAP in dichloromethane (B109758) affords the N-acylated product in high yield. thieme-connect.de The presence of an electron-withdrawing group at the C-5 position, such as a nitro group, is generally favorable for this reaction. thieme-connect.de Conversely, an electron-donating group like a methoxy group at C-5 can decrease the acidity of the indole NH, potentially hindering the reaction. thieme-connect.de

Alkylation of the indole nitrogen is another key modification. For example, methylation can be achieved using reagents like methyl iodide. The introduction of a methoxy group at the N-1 position of 6-nitroindole-3-carbaldehyde has been shown to create a versatile electrophile that undergoes regioselective nucleophilic substitution at the C-2 position. researchgate.net

The nature of the N-substituent can have a profound impact on the properties of the resulting indole derivative. For instance, N-methylation of certain indole-based compounds has been observed to reduce biological activity in some contexts. nih.gov

| Reagent/Method | Functional Group Introduced | Impact on Properties |

| Carboxylic Acid / DCC / DMAP | Acyl group | Enhances reactivity for further modification. thieme-connect.de |

| Methyl Iodide | Methyl group | Can modulate biological activity. nih.gov |

| Me2SO4 | Methoxy group | Creates a versatile electrophile for C-2 functionalization. researchgate.netuninsubria.it |

Halogenation and Subsequent Cross-Coupling Reactions

Halogenation of the indole nucleus provides a handle for further diversification through cross-coupling reactions, a cornerstone of modern organic synthesis. The introduction of halogen atoms, such as bromine, can be achieved using reagents like N-bromosuccinimide (NBS). chim.it The position of halogenation is influenced by the existing substituents on the indole ring.

Once halogenated, these indole derivatives can participate in a variety of cross-coupling reactions, including the Suzuki-Miyaura, Heck, and Sonogashira reactions. chim.itrsc.org These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures. For example, a 5-bromo-substituted indole can be coupled with boronic acids (Suzuki), alkenes (Heck), or terminal alkynes (Sonogashira) to introduce new substituents at the C-5 position. rsc.org

The electronic nature of the indole ring plays a significant role in the success of these coupling reactions. Electron-withdrawing groups, such as the nitro group in this compound, can deactivate the ring, making some cross-coupling reactions more challenging. Strategies to overcome this include catalyst optimization and the use of microwave-assisted synthesis to accelerate reaction rates.

Iron chloride has been utilized as a Lewis acid catalyst for the oxidative cross-coupling of indoles with quinoxalinones, demonstrating compatibility with various functional groups, including halides. nih.gov

| Reaction | Reagents | Type of Bond Formed | Key Considerations |

| Bromination | N-Bromosuccinimide (NBS) | C-Br | Provides a site for subsequent cross-coupling. chim.it |

| Suzuki-Miyaura Coupling | Boronic acid, Pd catalyst | C-C (aryl, vinyl) | Electron-withdrawing groups can hinder the reaction. rsc.org |

| Heck Coupling | Alkene, Pd catalyst | C-C (alkenyl) | Allows for the introduction of vinyl groups. rsc.orgbeilstein-journals.org |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | C-C (alkynyl) | Enables the synthesis of alkynyl-substituted indoles. chim.it |

Introduction of Alkyl and Acyl Groups

The introduction of alkyl and acyl groups at various positions on the this compound core is a key strategy for modifying its properties.

Acylation at the C-3 position of indoles is a particularly important transformation, as the resulting 3-acylindoles are valuable synthetic intermediates. jst.go.jp While Friedel-Crafts acylation is a common method, alternative approaches have been developed. One such method involves the reaction of indoles with a combination of a boron Lewis acid (like PhBCl2) and a nitrile, which generates an iminium intermediate that can be hydrolyzed to the corresponding 3-acylindole. jst.go.jp

Alkylation at the C-3 position can also be achieved. For instance, BF3-OEt2 has been shown to catalyze the C3-alkylation of indoles with various substrates, including those with electron-donating and electron-withdrawing groups at the 5-position. mdpi.com

The Vilsmeier-Haack reaction (using POCl3/DMF) is another powerful tool for introducing a formyl group (a type of acyl group) at the C-3 position of indoles. nih.gov This reaction has been successfully applied to 2-methyl-5-methoxy-indole. nih.gov

| Reaction | Reagents | Position of Functionalization | Resulting Group |

| Boron Lewis Acid/Nitrile Acylation | PhBCl2, Nitrile | C-3 | Acyl |

| BF3-OEt2 Catalyzed Alkylation | BF3-OEt2, Alkylating agent | C-3 | Alkyl |

| Vilsmeier-Haack Reaction | POCl3, DMF | C-3 | Formyl (-CHO) |

Formation of Conjugates and Hybrid Molecules

The synthesis of conjugates and hybrid molecules incorporating the this compound framework is a growing area of research aimed at creating novel compounds with unique properties. This strategy involves linking the indole moiety to other chemical entities, such as different heterocyclic systems or biomolecules.

One common approach to creating such hybrids is through the formation of a hydrazone linkage. For example, 5-methoxy-1H-indole-2-carbohydrazide can be condensed with isatin (B1672199) derivatives to form isatin-indole molecular hybrids. mdpi.com This synthesis typically involves the initial esterification of the corresponding indole carboxylic acid, followed by reaction with hydrazine hydrate (B1144303) to form the hydrazide, which is then coupled with the isatin. mdpi.com

"Click chemistry," particularly the Huisgen 1,3-dipolar cycloaddition to form triazole rings, is another powerful tool for creating molecular conjugates. japsonline.com This reaction can be used to link an indole derivative containing an azide or alkyne functionality to another molecule with the complementary group.

The rationale behind creating these hybrid molecules is often to combine the properties of the individual components or to explore new chemical space. researchgate.net For example, the hybridization of imidazole (B134444) and indole moieties is being explored for the development of new compounds with potentially enhanced biological activities. researchgate.net

| Conjugation Strategy | Key Intermediates | Linkage Formed | Example Hybrid |

| Hydrazone Formation | Indole carbohydrazide, Ketone (e.g., Isatin) | Hydrazone (-C=N-NH-) | Isatin-Indole Hybrids |

| Click Chemistry | Azide- or Alkyne-functionalized Indole | 1,2,3-Triazole | Triazole-Indole Conjugates |

Chemical Reactivity and Reaction Mechanisms of 5 Methoxy 6 Nitro 1h Indole

Electrophilic Aromatic Substitution on the Indole (B1671886) Ring System

Electrophilic aromatic substitution is a characteristic reaction of indoles. The site of substitution is determined by the stability of the resulting cationic intermediate (arenium ion). For the indole ring system, the most reactive position for electrophilic attack is C-3, as the positive charge in the intermediate can be stabilized by the lone pair of electrons on the nitrogen atom without disrupting the aromaticity of the benzene (B151609) ring. bhu.ac.in This position is estimated to be 10¹³ times more reactive than a position on a benzene ring. rjptonline.org

The presence of both a methoxy (B1213986) (-OCH₃) group at the C-5 position and a nitro (-NO₂) group at the C-6 position creates a complex electronic environment.

Methoxy Group (-OCH₃): As an electron-donating group (EDG), the methoxy substituent at C-5 enhances the electron density of the indole ring system through resonance. chim.it This activating effect makes the molecule more susceptible to electrophilic attack than an unsubstituted indole. chim.it

Nitro Group (-NO₂): Conversely, the nitro group at C-6 is a strong electron-withdrawing group (EWG). cymitquimica.com It deactivates the benzene portion of the ring towards electrophilic attack by pulling electron density away from the system.

The combined effect is a "push-pull" system. The methoxy group enriches the ring with electrons, while the nitro group withdraws them. Despite the deactivating nature of the nitro group, the powerful nucleophilicity of the pyrrole (B145914) part of the indole, particularly the C-3 position, remains the dominant factor in electrophilic reactions.

Regioselectivity in the electrophilic substitution of 5-Methoxy-6-nitro-1H-indole is primarily directed towards the pyrrole ring.

Primary Site (C-3): The C-3 position is the preferred site for electrophilic attack due to the superior stability of the resulting carbocation intermediate. bhu.ac.in

Secondary Sites (C-2 and Benzene Ring): If the C-3 position is already substituted, electrophilic attack may occur at the C-2 position. bhu.ac.in Substitution on the benzene ring is much less favorable and would only typically occur if positions C-2 and C-3 are both blocked. rjptonline.org In such a hypothetical case, the directing effects of the existing substituents would come into play. The C-5 methoxy group is ortho-, para-directing, activating the C-4 and C-7 (via C-6) positions, while the C-6 nitro group is meta-directing, deactivating the C-5 and C-7 positions. This would make the C-4 and C-7 positions the most likely, albeit still difficult, sites for substitution.

Nucleophilic Substitution Reactions

While indoles themselves are not typically reactive towards nucleophiles, the electronic properties of certain derivatives can facilitate such reactions. A prominent example is seen in the derivative 1-Methoxy-6-nitroindole-3-carbaldehyde, which serves as an excellent substrate for nucleophilic substitution. core.ac.ukresearchgate.net The presence of the electron-withdrawing nitro group at C-6, a formyl group at C-3, and a methoxy group on the indole nitrogen makes the C-2 position highly electrophilic and susceptible to attack by a variety of nucleophiles. core.ac.ukresearchgate.net

This derivative reacts regioselectively at the C-2 position with nitrogen, sulfur, and carbon-centered nucleophiles under mild conditions, typically using sodium hydride (NaH) as a base in dimethylformamide (DMF) at room temperature. core.ac.uk

Table 1: Nucleophilic Substitution Reactions on a 6-Nitroindole Derivative Data sourced from a study on 1-Methoxy-6-nitroindole-3-carbaldehyde. core.ac.uk

| Nucleophile (NuH) | Product | Yield (%) |

| Piperidine | 7a | 92 |

| Pyrrole | 7b | 98 |

| Indole | 7c | 96 |

| Imidazole (B134444) | 7d | 97 |

| Benzimidazole | 7e | 87 |

| Nα-Boc-L-histidine | 8 | 94 |

| Sodium methanethiolate (B1210775) (NaSMe) | 9 | 98 |

| N-acetyl-L-cysteine | 10 | 73 |

| Dimethyl malonate | 11 | 92 |

Oxidation and Reduction Reactions

The this compound scaffold can undergo both oxidation of the indole nucleus and reduction of the nitro group.

The electron-rich indole ring is susceptible to oxidation. Depending on the reagents and conditions used, the oxidation of this compound can lead to the formation of various oxidized derivatives. smolecule.com Common pathways include oxidation to indolenine or indole-5,6-dione derivatives. Oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) are typically employed for these transformations. smolecule.com

The reduction of the nitro group at the C-6 position to a primary amino group is a well-established and crucial transformation, yielding 5-methoxy-6-amino-1H-indole. This reaction opens pathways to a wide range of further functionalized derivatives. Various reducing agents can accomplish this conversion effectively. smolecule.com

Table 2: Reagents for the Reduction of the Nitro Group

| Reagent(s) | Solvent / Conditions | Reference(s) |

| Iron (Fe) powder, Hydrochloric acid (HCl) | Aqueous, Room Temperature | |

| Hydrogen (H₂), Palladium on carbon (Pd/C) | Not specified | smolecule.com |

| Tin(II) chloride (SnCl₂) | Hydrochloric acid (HCl) | smolecule.com |

| Sodium dithionite (B78146) (Na₂S₂O₄) | Aqueous solution | |

| Hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), Raney Nickel | THF/Methanol, 45-50°C | orgsyn.org |

| Iron (Fe), Ammonium chloride (NH₄Cl) | Not specified | acs.org |

Cyclization and Rearrangement Reactions Involving this compound

While direct examples of C2-C3 bond cleavage and reconstruction specifically for this compound are not extensively documented, the indole nucleus can undergo such transformations under certain conditions, leading to the formation of rearranged products. These reactions often involve initial functionalization at the C2 or C3 position, followed by cleavage of the C2-C3 bond and subsequent recyclization.

For instance, oxidative cleavage of the C2-C3 double bond in indoles can lead to the formation of 2-acylaminobenzaldehyde or related derivatives. This can be a key step in more complex synthetic sequences. Rearrangement reactions can also be initiated by electrophilic attack at the C3 position, which can lead to a cascade of events resulting in a rearranged indole scaffold.

In a broader context, palladium-catalyzed reactions have been shown to facilitate the alkylation of indoles via C-H bond activation of tertiary amines, followed by C-N bond cleavage and subsequent addition of another indole molecule. researchgate.net While not a direct C2-C3 cleavage, this demonstrates the intricate reactivity of the indole core. researchgate.net

Mechanistic Investigations of this compound Transformations

Spectroscopic techniques are indispensable for elucidating the mechanisms of reactions involving this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are fundamental for tracking the progress of reactions. For example, in the reduction of the nitro group, the disappearance of the signals corresponding to the protons and carbons adjacent to the nitro group and the appearance of new signals for the amino-substituted indole can be monitored. In-situ NMR monitoring can provide real-time information on the formation of intermediates, such as nitroso or hydroxylamine (B1172632) species, and byproducts. acs.orgnih.govcardiff.ac.uk The effect of intramolecular hydrogen bonding and the influence of substituents on chemical kinetics can also be studied using NMR techniques like H/D exchange monitoring. researchgate.net

Mass Spectrometry (MS) : MS is crucial for identifying intermediates and products. High-resolution mass spectrometry (HRMS) can confirm the elemental composition of transient species. In mechanistic studies of iron-catalyzed reductions, mass spectrometry has been used to detect key catalytic intermediates. nih.govacs.orgcardiff.ac.uk

Infrared (IR) and UV-Visible Spectroscopy : FT-IR spectroscopy is useful for identifying functional groups, such as the characteristic stretches of the nitro group (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹) and the amino group (around 3300-3500 cm⁻¹). UV-Vis spectroscopy can be used to follow the kinetics of a reaction if the starting material, intermediates, and products have distinct absorption spectra. researchgate.netresearchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy : In reactions involving radical intermediates, such as some catalytic reduction processes, EPR spectroscopy is a powerful tool for their detection and characterization. acs.orgnih.govacs.orgcardiff.ac.uk

Computational methods, particularly Density Functional Theory (DFT), have become increasingly important in understanding the reactivity and reaction mechanisms of indole derivatives. researchgate.netresearchgate.net

For this compound and related compounds, quantum chemical calculations can provide insights into:

Molecular Geometry and Electronic Structure : DFT calculations can predict the optimized geometry, bond lengths, and bond angles of the molecule. researchgate.nettandfonline.com This information is valuable for understanding the steric and electronic effects of the methoxy and nitro substituents on the indole ring.

Reaction Pathways and Transition States : Computational studies can map out the energy profiles of reaction pathways, identifying transition states and intermediates. acs.orgnih.govcardiff.ac.uk This allows for a detailed understanding of the reaction mechanism at a molecular level. For instance, DFT calculations have been used to support the proposed mechanism of iron-catalyzed nitro reduction, including the formation of an iron hydride intermediate. acs.orgnih.govacs.orgcardiff.ac.uk

Spectroscopic Properties : Theoretical calculations can predict spectroscopic data, such as NMR chemical shifts and IR vibrational frequencies, which can be compared with experimental data to confirm structural assignments. researchgate.netresearchgate.net

Reactivity Indices : Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and electrostatic potential maps can help predict the regioselectivity of reactions. researchgate.nettandfonline.com The energy gap between the HOMO and LUMO can indicate the chemical reactivity of the molecule. researchgate.nettandfonline.com

Interactive Data Table: Predicted Properties from Quantum Chemical Studies

| Property | Method | Predicted Value/Insight | Reference |

| Optimized Geometry | DFT/B3LYP | Provides bond lengths and angles, revealing substituent effects. | researchgate.nettandfonline.com |

| HOMO-LUMO Gap | DFT | Indicates chemical reactivity and stability. | researchgate.nettandfonline.com |

| Reaction Energy Profile | DFT | Elucidates transition states and intermediates in reduction reactions. | acs.orgnih.gov |

| NMR Chemical Shifts | DFT | Aids in the assignment of experimental spectra. | researchgate.net |

Kinetic studies are crucial for determining the rate laws of reactions and for providing evidence for proposed mechanisms. For the transformations of this compound, kinetic analysis can differentiate between various possible reaction pathways.

For example, in the catalytic reduction of the nitro group, monitoring the concentration of the starting material, intermediates, and products over time can help establish the rate-determining step. acs.orgnih.gov Such studies have been instrumental in understanding the mechanism of iron-catalyzed nitro reductions, indicating that the reaction can be first-order with respect to the catalyst, the nitro compound, and the reducing agent under specific conditions. acs.orgnih.govcardiff.ac.uk

The combination of kinetic data with spectroscopic and computational results provides a comprehensive picture of the reaction mechanism. For instance, observing a zero-order dependence on the concentration of a particular reactant might suggest that it is not involved in the rate-determining step, or that the reaction is saturated with respect to that reactant. acs.org The Mayr approach, which correlates reaction rates with the electrophilicity and nucleophilicity parameters of the reactants, can also be applied to understand the reactivity in nucleophilic substitution reactions of related nitroaromatic compounds. researchgate.net

Advanced Research Applications in Chemical Biology and Medicinal Chemistry

Structure-Activity Relationship (SAR) Studies of 5-Methoxy-6-nitro-1H-indole Derivatives

The specific placement of the nitro group on the indole (B1671886) ring is a critical determinant of biological activity. While the synthesis of various nitroindoles, including 4-nitro, 5-nitro, 6-nitro, and 7-nitro isomers, has been established, their comparative biological effects are a subject of ongoing investigation acs.org. Studies on related heterocyclic systems, such as benzimidazoles, have demonstrated that positional isomers (e.g., 5-nitro vs. 6-nitro derivatives) can exhibit distinct biological profiles, including different antibacterial and anti-inflammatory activities. This highlights the importance of the nitro group's location in directing interactions with biological targets. For instance, research has shown that a nitro group at the fifth position of the indole core is crucial for binding to specific DNA structures like the c-Myc G-quadruplex nih.govnih.gov. Shifting this group to position 6, as in the titular compound, would likely alter the electronic properties and steric profile of the molecule, leading to a different set of biological activities.

The pharmacological profile of the this compound scaffold can be finely tuned by modifying or adding various substituents.

Nitro and Methoxy (B1213986) Groups: The electron-withdrawing nature of the nitro group and the electron-donating nature of the methoxy group are key modulators of the indole ring's reactivity and binding capabilities. The presence of a 5-nitro group has been identified as a critical feature for anticancer activity, specifically for binding to G-quadruplex DNA nih.gov. The methoxy group, often found at position 5 in biologically active indoles, can enhance electron delocalization and influence receptor interactions mdpi.com. In one study, replacing a 5-methoxy substituent with a halogen was found to alter binding affinity at dopamine D2 receptors, suggesting the methoxy group's bulk or electronic effects are important for specific receptor interactions nih.gov.

Side-Chain Modifications: The addition of side chains at other positions of the indole nucleus can significantly impact efficacy and selectivity. For example, the introduction of methylene-bridged pyrrolidine (B122466) side chains to 5-nitroindole (B16589) scaffolds was shown to enhance binding affinity for the c-Myc G-quadruplex and improve selectivity over duplex DNA nih.gov.

The table below summarizes the influence of different substituents on the activity of various indole derivatives.

| Scaffold | Substituent Modification | Observed Effect | Reference |

| 5-Nitroindole | Addition of pyrrolidine side-chains | Enhanced binding to c-Myc G-quadruplex DNA | nih.gov |

| Indole | Replacement of 5-methoxy with halogen | Altered D2 receptor binding affinity | nih.gov |

| Indole | Introduction of aryl group with Br at C3/C5 | Favorable tyrosine kinase inhibition | mdpi.com |

| Dihydroisoxazole-Indole | para-Fluorination of benzene (B151609) nucleus | Increased cytotoxicity (but lacked selectivity) | acs.org |

| Dihydroisoxazole-Indole | 2-hydroxy, 6-methoxy substitution | Complete loss of antiproliferative activity | acs.org |

This table is interactive. Click on the headers to sort the data.

The three-dimensional shape (conformation) of a molecule and its ability to flexibly adapt are crucial for its interaction with biological targets. For this compound derivatives, conformational analysis helps elucidate how they bind to receptors, enzymes, or nucleic acids.

Advanced techniques like Nuclear Magnetic Resonance (NMR) have shown that some 5-nitroindole derivatives bind to the terminal quartets of G-quadruplex DNA, inducing a conformational change in the DNA to accommodate the ligand nih.gov. This interaction involves a specific 2:1 stoichiometry (two ligand molecules to one DNA structure), indicating a precise binding mode nih.govnih.gov.

Furthermore, medicinal chemists often employ conformational restriction as a strategy to enhance binding affinity and selectivity. By making parts of the molecule more rigid, for example, by incorporating rings, the entropic penalty of binding is reduced. This approach has been successfully used to develop potent and selective ligands for serotonin receptors from flexible tryptamine precursors tandfonline.com. Molecular modeling and docking studies are also invaluable tools, providing computational predictions of how these indole derivatives fit into the active sites of enzymes, such as cyclin-dependent kinase 2 (CDK-2), guiding the design of more potent inhibitors nih.gov.

Biological Activity and Mechanistic Insights

Derivatives of this compound are being investigated for a range of therapeutic applications, primarily focused on their antimicrobial and anticancer properties. Understanding the mechanisms behind these activities is key to developing them into effective drugs.

The indole scaffold is a common feature in compounds with antimicrobial activity. Methoxy-substituted indole derivatives, in particular, have demonstrated notable antibacterial effects researchgate.net. The presence of methoxyphenol groups, in general, is associated with activity against foodborne pathogens and spoilage bacteria nih.govresearchgate.net. While specific studies on the antimicrobial properties of this compound are limited, the combination of the methoxy group and the nitroaromatic moiety suggests potential for such activity. Nitro-substituted heterocyclic compounds are a well-established class of antimicrobial agents. Their mechanism of action often involves the enzymatic reduction of the nitro group within microbial cells to form reactive nitroso and hydroxylamine (B1172632) intermediates. These reactive species can induce oxidative stress and damage cellular macromolecules, including DNA and proteins, leading to cell death.

The most extensively studied biological activity of nitro-methoxy-indole derivatives is their potential as anticancer agents. Research has shown that substituted 5-nitroindoles possess broad-spectrum anti-proliferative effects against various human cancer cell lines nih.gov.

A key mechanism of action for certain 5-nitroindole derivatives is the targeting of non-canonical DNA structures known as G-quadruplexes. These structures are found in the promoter regions of oncogenes, such as c-Myc. By binding to and stabilizing the c-Myc G-quadruplex, these compounds can suppress the gene's transcription, leading to a downregulation of the c-Myc protein nih.govnih.gov. This, in turn, inhibits cancer cell proliferation and induces cell cycle arrest nih.gov. An additional mechanism involves the generation of intracellular reactive oxygen species (ROS), which can trigger apoptosis (programmed cell death) in cancer cells nih.govnih.gov. Importantly, some of these compounds have shown selectivity, inhibiting the growth of cancer cells while having minimal effect on normal, non-cancerous cells nih.gov.

Another related compound, 5-Methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione (ES936), acts as a specific, mechanism-based inhibitor of the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1), which is often overexpressed in pancreatic tumors. Inhibition of NQO1 by ES936 leads to significant growth inhibition in pancreatic cancer cells researchgate.net.

The table below presents the in vitro anticancer activity of selected indole derivatives against various human cancer cell lines.

| Compound | Cancer Cell Line | Activity Metric (IC₅₀) | Reference |

| Substituted 5-nitroindole (cpd 5) | HeLa (Cervical Cancer) | 5.08 µM | nih.gov |

| Substituted 5-nitroindole (cpd 7) | HeLa (Cervical Cancer) | 5.89 µM | nih.gov |

| ES936 | MIA PaCa-2 (Pancreatic) | 108 nM | researchgate.net |

| ES936 | BxPC-3 (Pancreatic) | 365 nM | researchgate.net |

| Pyrazole-Indole Hybrid (7a) | HepG2 (Liver Cancer) | 6.1 µM | nih.gov |

| Pyrazole-Indole Hybrid (7b) | HepG2 (Liver Cancer) | 7.9 µM | nih.gov |

This table is interactive. Click on the headers to sort the data. IC₅₀ represents the concentration of a drug that is required for 50% inhibition in vitro.

Anti-Inflammatory and Antioxidant Activities

Indole derivatives are recognized for their anti-inflammatory and antioxidant properties. nih.gov The indole ring is a reactive center that can scavenge free radicals, forming a stable indolyl cation radical, which contributes to its antioxidant capacity. nih.gov Specifically, modifications to the indole structure, such as the introduction of a methyl group at the nitrogen in the indole ring or a halogenated aromatic side chain, have been shown to result in more active antioxidant compounds than melatonin (B1676174) (MLT). nih.gov The 5-methoxy group, a common feature in many biologically active indoles, has a complex role in these activities. While some studies suggest that the absence of a 5-methoxy group does not negatively affect antioxidant capacity nih.gov, others indicate that a methoxy substituent on the aromatic ring can enhance it. nih.gov

The anti-inflammatory action of indole derivatives is often linked to their ability to inhibit the production and release of pro-inflammatory cytokines. nih.govrsc.org For instance, certain indole-dithiocarbamate compounds have demonstrated potent, dose-dependent inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.gov Similarly, some indole-2-formamide benzimidazole[2,1-b]thiazole derivatives effectively inhibit the release of nitric oxide (NO), IL-6, and TNF-α in lipopolysaccharide (LPS)-stimulated cells. rsc.orgnih.gov The antioxidant activity of methoxyindoles has been investigated in the context of protecting cell membranes from oxidative damage. Studies have shown that oxidative stress increases membrane rigidity and the concentration of lipid peroxidation products, and certain methoxyindoles can significantly attenuate these effects. researchgate.net

The position of the methoxy group can influence the antioxidant activity. It has been proposed that methoxy and hydroxyl groups stabilize the resulting radicals of phenolic compounds, thereby increasing their antioxidant activity, with the methoxy group having a greater effect. mdpi.com However, in some contexts, such as the inhibition of lipid peroxidation in a liposomal system, substitution with methoxyl groups has been found to diminish the antioxidant activity of anthocyanidins. mdpi.com

Table 1: Effect of Indole Derivatives on Inflammatory Cytokines

| Compound Type | Target Cytokine/Mediator | Observed Effect |

|---|---|---|

| Indole-dithiocarbamates | TNF-α, IL-6 | Dose-dependent inhibition of production. nih.gov |

| Indole-2-formamide benzimidazole[2,1-b]thiazoles | NO, IL-6, TNF-α | Effective inhibition of release. rsc.orgnih.gov |

Neuroprotective Potential and Associated Mechanisms

Indole-based compounds have emerged as significant candidates for neuroprotective agents, primarily due to their antioxidant properties and ability to target multiple aspects of neurodegenerative diseases. nih.gov The indole nitrogen is considered essential for the antioxidant properties of many of these molecules. nih.gov The neuroprotective action is often attributed to their ability to counteract oxidative stress, a key factor in neuronal pathologies. nih.gov

Derivatives of 5-methoxy-indole have been synthesized and evaluated as multifunctional neuroprotectors. nih.gov These compounds often exhibit metal-chelating properties, particularly for copper ions, alongside their antioxidant capabilities. nih.gov The development of new indole-derived drugs has focused on modifying the core structure to enhance pharmacodynamic profiles. nih.gov For example, substitution with a methoxy group has been shown to increase antioxidant activity in certain derivatives. nih.gov This enhancement may be related to an improved ability of the aromatic cycle to delocalize electron density from the nitrogen-centered radical that is generated during redox reactions. nih.gov

In models of neuronal damage, such as hypoxia/low glucose exposure in hippocampal slices, new indole derivatives have been shown to significantly reduce the irreversible impairment of neurotransmission at concentrations much lower than established antioxidants. nih.gov This suggests a potent neuroprotective effect. nih.gov Furthermore, indole has been identified as a valuable structural component for designing efficient ligands for monoamine oxidase B (MAO-B), an enzyme linked to neurodegeneration. mdpi.com

Anti-Trypanosomatid Activity

Nitroaromatic compounds, including those with a 5-nitroindole scaffold, are a significant area of research for developing new treatments for trypanosomatid diseases like leishmaniasis and trypanosomiasis. nih.gov The urgent need for new therapeutic agents is driven by the growing resistance of these parasites to existing drugs. nih.gov The indole structure is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact favorably with various biological receptors. nih.gov

Specifically, conjugates of 5-nitroindole and rhodanine have been explored as potential anti-trypanosomatid agents. nih.gov The hypothesis is that combining the indole, rhodanine, and nitro groups could lead to compounds with enhanced antiprotozoal activity. nih.gov Similarly, other 5-nitro-2-aminothiazole-based compounds have been synthesized and evaluated as antitrypanosomatid agents, showing activity against Trypanosoma cruzi and Trypanosoma brucei brucei. nih.gov Research has also been conducted on 3-nitro-1H-1,2,4-triazole-based amines for their anti-chagasic properties. scispace.com

Modulation of Specific Biological Targets (e.g., Enzymes, Receptors)

Melatoninergic Receptor Binding (MT1, MT2, MT3)

The 5-methoxy group on the indole ring of melatonin is a crucial component for high-affinity binding to its receptors, MT1 and MT2. nih.gov Moving the methoxy group to other positions, such as 4, 6, or 7, results in reduced affinity. nih.gov The introduction of a nitro substituent on the indole ring significantly alters the binding profile.

Studies on nitroindole derivatives have shown that the position of the nitro group dictates the affinity and selectivity for melatonin receptor subtypes. nih.gov Specifically, analogues of melatonin nitrated at the 6- or 7-position lose affinity for the MT3 binding site but maintain good affinity for MT1 and MT2 receptors. nih.gov In contrast, a 4-nitro isomer demonstrates very high, nanomolar affinity and selectivity for MT3 binding sites. nih.gov Melatonin itself has a high affinity for MT3 receptors. clinmedjournals.org

Table 2: Comparative Binding Affinities (Ki) for Melatonin Receptors

| Compound | MT1 Affinity (Ki) | MT2 Affinity (Ki) | MT3 Affinity (Ki) |

|---|---|---|---|

| Melatonin | 80 nM clinmedjournals.org | 383 nM clinmedjournals.org | 24 nM clinmedjournals.org |

| Ramelteon | 14 nM clinmedjournals.org | 112 nM clinmedjournals.org | 2650 nM clinmedjournals.org |

| 6- or 7-Nitro Analogues | Good Affinity nih.gov | Good Affinity nih.gov | Lost Affinity nih.gov |

Serotonin Receptor Activation (5-HT2A) and Uptake Inhibition

The serotonin 5-HT2A receptor, a G protein-coupled receptor, is a primary target for a variety of drugs, including antipsychotics and antidepressants. wikipedia.orgnih.gov Activation of the 5-HT2A receptor is associated with potent anti-inflammatory effects. wikipedia.orglsu.edu Agonists of this receptor can block the expression and activation of proinflammatory markers such as chemokines, cytokines, and adhesion molecules. lsu.edu

While direct studies on this compound's activity at this receptor are not detailed in the provided context, the broader family of indole derivatives has been explored for interaction with serotonin receptors. nih.govnih.gov The 5-HT2A receptor is widely expressed in the central nervous system and is involved in cognitive processes like learning and memory. nih.govreprocell.com The anti-inflammatory effects mediated by 5-HT2A receptor activation represent a potential mechanism through which indole-based compounds could exert therapeutic effects. lsu.edu

Mitochondrial Complex I Interaction

Mitochondrial Complex I, also known as NADH:ubiquinone oxidoreductase, is the first and largest enzyme of the electron transport chain in mitochondria. nih.govnih.gov It plays a crucial role in cellular energy production by oxidizing NADH and transferring electrons to ubiquinone. nih.govnih.gov This process contributes to the generation of a proton-motive force that drives ATP synthesis. nih.gov

Complex I is also a primary site of reactive oxygen species (ROS) production within the mitochondria. nih.gov Dysfunction of Complex I is implicated in a variety of human diseases. The interaction of neuroprotective agents with mitochondria is a known mechanism of action. For example, the antihistamine Dimebon has been shown to interact with mitochondria. nih.gov While specific interactions of this compound with Complex I are not detailed, compounds that modulate mitochondrial function, particularly by reducing ROS production or protecting against Complex I dysfunction, can have significant neuroprotective effects. nih.gov

Computational and Theoretical Studies in Drug Design

In silico methods are indispensable in modern drug discovery for predicting the behavior of molecules, optimizing lead compounds, and reducing the time and cost associated with experimental work. For a compound like this compound, computational studies can provide profound insights into its potential as a therapeutic agent.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor or enzyme. derpharmachemica.com This method allows for the elucidation of key ligand-target interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, which are crucial for binding affinity and biological activity. nih.gov

For indole derivatives, docking studies have been widely applied to understand their mechanism of action against various targets. For example, a study on a related methoxy-nitro-indole derivative, 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(3-nitrophenyl) methylidene] acetohydrazide, demonstrated strong binding within the active sites of inflammatory targets like COX-2 and iNOS, with calculated binding energies of -9.00 and -12.38 kcal/mol, respectively. nih.govnih.gov The analysis revealed specific interactions, including covalent bonds with key residues like ARG:199 and GLU:377 in iNOS, and extensive hydrophobic interactions with surrounding amino acids. nih.gov These studies exemplify how docking can be used to visualize the binding mode of this compound to a putative target, guiding further structural modifications to enhance potency and selectivity.

| Target Protein | Interacting Residue | Interaction Type | Predicted Binding Energy (kcal/mol) |

|---|---|---|---|

| COX-2 | Val523 | Hydrophobic | -9.00 |

| Ser353 | Hydrogen Bond | ||

| iNOS | ARG:199 | Covalent Bond | -12.38 |

| TYR:489 | Hydrophobic | ||

| InhA | TYR158 | Hydrogen Bond | Not Specified |

| MET199 | Hydrophobic |

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. ijpsr.com By quantifying physicochemical properties (descriptors) such as hydrophobicity, electronic effects, and steric parameters, QSAR models can predict the activity of new, untested compounds. ijpsr.com

For indole derivatives and nitroaromatic compounds, QSAR has proven to be a valuable tool. Studies on indole derivatives as selective COX-2 inhibitors have generated robust QSAR models with high squared correlation coefficients (r²) of up to 0.9382 and cross-validated squared correlation coefficients (q²) of 0.8557. ijpsr.com These models indicate that descriptors related to surface area and atomic charges are significant contributors to the anti-inflammatory activity. ijpsr.com Furthermore, QSAR models developed for the toxicity of nitroaromatic compounds have demonstrated high predictive accuracy (r² up to 0.95 in validation sets), highlighting the importance of descriptors like the number of nitro groups. nih.gov Such models could be employed to predict the biological activity and potential toxicity of this compound based on its distinct structural features.

| Model | Statistical Parameter | Value | Significance |

|---|---|---|---|

| COX-2 Inhibition | r² (Squared Correlation Coefficient) | 0.9382 | Indicates a strong fit of the model to the training data. |

| q² (Cross-Validated r²) | 0.8557 | Demonstrates the model's robustness and internal predictive ability. | |

| pred_r² (Predictive r² for Test Set) | 0.7443 | Shows good predictive power for external compounds. |

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. mdpi.com MD simulations are used to assess the stability of a docked ligand in the binding site, explore conformational changes in the protein or ligand, and refine the understanding of the binding mechanism. nih.govnih.gov

For systems involving indole derivatives and nitroaromatic compounds, MD simulations have provided critical insights. For instance, simulations of an indole derivative bound to the enzyme ALOX15 revealed that the binding mode was stable throughout the simulation period, confirming the interactions predicted by docking. mdpi.com In another study, MD simulations of nitrobenzene dioxygenase were used to understand the role of specific amino acids, like Asn258, in positioning the nitroaromatic substrate for catalysis and to characterize the network of water molecules at the active site entrance. nih.gov An MD simulation of this compound within a target's active site could similarly validate its binding pose, determine the stability of key interactions, and provide a more accurate estimation of its binding affinity.

A significant cause of late-stage drug development failure is poor pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) or unforeseen toxicity (Tox). ri.se In silico ADME/Tox prediction tools are now routinely used in the early stages of drug discovery to filter out compounds with unfavorable profiles. ri.sejapsonline.com

For novel indole derivatives, computational models can predict a range of critical properties. These include human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, interaction with cytochrome P450 (CYP) enzymes (e.g., CYP2D6 inhibition), hepatotoxicity, and plasma protein binding. japsonline.com Predictions for related scaffolds often suggest good oral absorption and low potential for BBB penetration, which can be desirable depending on the therapeutic target. japsonline.com Toxicity predictions, using Quantitative Structure-Toxicity Relationship (QSTR) models, can estimate endpoints such as LD50 values and carcinogenicity. japsonline.com Applying these predictive models to this compound is a crucial step in evaluating its drug-like potential and identifying any potential liabilities that may need to be addressed through chemical modification.

| Property | Predicted Outcome | Implication in Drug Design |

|---|---|---|

| Human Intestinal Absorption (HIA) | Good | Suggests potential for good oral bioavailability. |

| Blood-Brain Barrier (BBB) Penetration | Low / None | Indicates the compound is less likely to cause central nervous system side effects. |

| CYP2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions with substrates of this enzyme. |

| Hepatotoxicity | Low Probability | Indicates a lower risk of causing liver damage. |

| Plasma Protein Binding | High | May affect the free concentration and distribution of the drug in the body. |

| Ames Test (Mutagenicity) | Non-mutagenic | Lower risk of causing genetic mutations. |

Analytical and Spectroscopic Characterization in Research

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure, connectivity, and electronic environment of 5-Methoxy-6-nitro-1H-indole.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR: The proton NMR spectrum of this compound provides information on the number of different types of protons and their neighboring environments. The chemical shifts are influenced by the electron-donating methoxy (B1213986) group and the electron-withdrawing nitro group. The broad singlet for the N-H proton is a characteristic feature of indoles. researchgate.net

¹³C NMR: The carbon-13 NMR spectrum reveals the number of distinct carbon environments in the molecule. The positions of the signals are dictated by the hybridization and the electronic effects of the substituents on the indole (B1671886) ring.

2D NMR: Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are used to definitively assign proton and carbon signals. HSQC correlates directly bonded C-H pairs, while HMBC reveals longer-range couplings (2-3 bonds), which helps to piece together the molecular structure and confirm the substitution pattern on the indole core. chemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for this compound Predicted values are based on the analysis of similar indole derivatives.

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| N-H | ~8.5 (broad singlet) | - |

| C2 | ~7.3 (t) | ~125 |

| C3 | ~6.5 (t) | ~102 |

| C4 | ~7.8 (s) | ~115 |

| C5 | - | ~155 |

| C6 | - | ~140 |

| C7 | ~7.9 (s) | ~118 |

| C3a | - | ~128 |

| C7a | - | ~135 |

| -OCH₃ | ~4.0 (s) | ~56 |

Mass Spectrometry (HRMS, LC-MS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of the compound.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the parent ion, which allows for the determination of the elemental formula. For this compound (C₉H₈N₂O₃), the expected exact mass is approximately 192.0535 g/mol . This technique is critical for confirming the identity of the synthesized compound.

Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. ijpsm.com LC-MS is invaluable for analyzing reaction mixtures, identifying byproducts, and assessing the purity of the target compound. It can provide both the retention time and the mass-to-charge ratio of the compound simultaneously. nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. masterorganicchemistry.com The IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups.

Table 2: Characteristic Infrared Absorption Bands for this compound Values are typical ranges for the specified functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (indole) | Stretching | 3400 - 3300 |

| C-H (aromatic) | Stretching | 3100 - 3000 |

| C-H (methoxy) | Stretching | 2950 - 2850 |

| C=C (aromatic) | Stretching | 1600 - 1450 |

| NO₂ (nitro) | Asymmetric Stretching | 1550 - 1500 |

| NO₂ (nitro) | Symmetric Stretching | 1350 - 1300 |

| C-O (methoxy) | Stretching | 1250 - 1200 |

The presence of a sharp, medium-intensity band in the 3400-3300 cm⁻¹ region is indicative of the N-H stretch of the indole ring. researchgate.net The strong absorptions corresponding to the asymmetric and symmetric stretching of the nitro (NO₂) group are particularly diagnostic. uobasrah.edu.iq

UV-Vis Spectroscopy

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The indole ring system is a chromophore that absorbs UV light. The presence of the methoxy and nitro substituents modifies the absorption profile. The nitro group, in particular, acts as a strong auxochrome and chromophore, which typically shifts the absorption maxima to longer wavelengths (a bathochromic shift). The UV-Vis spectrum of 6-nitroindole, a related compound, shows two maxima in the 300-400 nm range. nih.gov A similar profile would be expected for this compound, with specific absorption maxima (λ_max) useful for quantitative analysis and for monitoring reactions.

Chromatographic Methods for Purity and Analysis

Chromatographic techniques are essential for separating the target compound from impurities and for determining its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of non-volatile organic compounds. For a compound like this compound, a reversed-phase HPLC method would typically be employed.

A standard HPLC analysis would involve:

Column: A C18 stationary phase is commonly used for separating indole derivatives.

Mobile Phase: A gradient elution system, often consisting of water and a polar organic solvent like acetonitrile or methanol, with a small amount of an acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape.

Detection: A UV detector set to one of the compound's absorption maxima (determined by UV-Vis spectroscopy) would be used to monitor the elution.

The result of an HPLC analysis is a chromatogram, where the purity of the sample is determined by the relative area of the peak corresponding to this compound compared to the total area of all peaks.

Ultra-High Performance Liquid Chromatography (UHPLC)

Ultra-High Performance Liquid Chromatography (UHPLC) stands as a powerful analytical technique for the separation, identification, and quantification of components within a mixture. Its application in the analysis of this compound is crucial for assessing the purity of the compound after synthesis and for monitoring the progress of chemical reactions. The high resolution and sensitivity of UHPLC, derived from the use of sub-2 µm particle columns, allows for the detection of even trace impurities.

In a typical UHPLC method for an indole derivative, a reversed-phase column (such as a C18) is employed. The mobile phase would likely consist of a gradient mixture of an aqueous component (e.g., water with a small percentage of formic acid or ammonium acetate to improve peak shape) and an organic solvent like acetonitrile or methanol. The separation is based on the differential partitioning of the analyte and any impurities between the stationary and mobile phases. Detection is commonly achieved using a UV-Vis detector, set to a wavelength where the indole chromophore exhibits strong absorbance.

Despite the theoretical applicability of this technique, a thorough search of the scientific literature did not yield specific UHPLC method parameters or published chromatograms for the analysis of this compound. Therefore, the following data table remains unpopulated.

Table 1: UHPLC Method Parameters for this compound

| Parameter | Value |

|---|---|

| Column | Data not available |

| Mobile Phase A | Data not available |

| Mobile Phase B | Data not available |

| Gradient | Data not available |

| Flow Rate | Data not available |

| Column Temperature | Data not available |

| Detection Wavelength | Data not available |

| Injection Volume | Data not available |

| Retention Time | Data not available |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an unparalleled technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. For this compound, obtaining a single crystal suitable for X-ray diffraction would provide definitive proof of its chemical structure, including bond lengths, bond angles, and intermolecular interactions within the crystal lattice. This information is invaluable for understanding the molecule's physical properties and its potential interactions with biological targets.

The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be resolved. This powerful technique provides irrefutable evidence of the compound's constitution and stereochemistry.

However, based on a comprehensive review of publicly accessible chemical databases and scientific literature, there is no published crystal structure for this compound. Consequently, detailed crystallographic data, which would typically be presented in a standardized format, is not available.

Table 2: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Empirical Formula | C₉H₈N₂O₃ |

| Formula Weight | 192.17 |

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | Data not available |

| Volume | Data not available |

| Z | Data not available |

| Density (calculated) | Data not available |

| Absorption Coefficient | Data not available |

| F(000) | Data not available |

Future Directions and Emerging Research Avenues

Development of Novel 5-Methoxy-6-nitro-1H-indole Analogs with Enhanced Specificity and Potency

The core structure of this compound is an ideal scaffold for chemical modification to develop novel analogs with tailored biological activities. Future research will likely focus on a systematic structure-activity relationship (SAR) exploration to optimize its properties for specific biological targets.

Key areas for analog development include:

Modification of the Indole (B1671886) Nitrogen (N1): Alkylation or arylation at the N1 position can significantly alter the compound's lipophilicity, steric profile, and hydrogen-bonding capacity, which can influence its binding affinity and pharmacokinetic properties.

Substitution at the C2 and C3 Positions: Introducing various functional groups at the C2 and C3 positions of the indole ring is a common strategy to enhance potency and selectivity. For instance, research on other 5-nitroindole (B16589) derivatives has shown that adding substituted pyrrolidine (B122466) scaffolds can lead to potent binders of c-Myc G-quadruplex DNA, a target in cancer therapy. nih.govd-nb.info A similar strategy could be applied to the this compound scaffold.

Bioisosteric Replacement of Functional Groups: The methoxy (B1213986) and nitro groups could be replaced with other bioisosteres to fine-tune the electronic and steric properties of the molecule. For example, the nitro group could be replaced with a cyano or sulfonyl group, while the methoxy group could be substituted with other alkoxy or hydroxyl groups to modulate target interactions and metabolic stability. mdpi.com

The goal of these modifications would be to generate a library of analogs for screening against various biological targets. High-throughput screening combined with detailed biophysical and cellular assays would then identify lead compounds with enhanced potency and selectivity for further development.

| Potential Modification Site | Example Functional Group | Anticipated Impact |

| Indole N1 | Alkyl chains, Benzyl groups | Modify lipophilicity, Pharmacokinetics |

| C2 Position | Phenyl rings, Heterocycles | Enhance target binding via new interactions |

| C3 Position | Carboxamides, Substituted amines | Modulate potency and selectivity |

| C5 Methoxy Group | Hydroxyl, Ethoxy, Halogen | Fine-tune electronic properties and H-bonding |

| C6 Nitro Group | Cyano, Sulfonamide, Amine | Alter electron-withdrawing strength, Reduce potential toxicity |

Exploration of New Therapeutic Applications Beyond Current Research

The indole framework is a privileged structure found in numerous pharmaceuticals with diverse therapeutic actions. rsc.org While the specific biological activity of this compound is not yet widely established, its structural features suggest potential applications in several therapeutic areas.

Anticancer Activity: As demonstrated by related 5-nitroindole compounds, this scaffold is a promising starting point for developing agents that target DNA structures like G-quadruplexes, which are implicated in cancer cell proliferation. nih.gov The presence of both methoxy and nitro groups could influence DNA binding and cellular uptake, potentially leading to novel anticancer agents.

Anti-inflammatory Effects: Indole derivatives have been investigated for their anti-inflammatory properties. The electronic nature of the substituents on the indole ring can play a crucial role in modulating the activity of inflammatory enzymes or pathways. nih.gov Future studies could explore the potential of this compound and its analogs to inhibit key inflammatory mediators.

Antimicrobial Activity: The indole nucleus is present in many natural and synthetic compounds with antibacterial and antifungal properties. Research could be directed towards evaluating this compound against a panel of pathogenic bacteria and fungi, including drug-resistant strains.

Neuroprotective Agents: Some methoxy-indole derivatives have shown potential as neuroprotective agents. chim.it Investigating whether this compound can modulate pathways involved in neurodegenerative diseases, such as oxidative stress or protein aggregation, represents another exciting research frontier.

Green Chemistry Approaches in this compound Synthesis

The synthesis of complex heterocyclic compounds like indoles has traditionally involved multi-step processes that may use hazardous reagents and generate significant waste. Adopting green chemistry principles for the synthesis of this compound is a critical future direction to ensure environmental sustainability.

Emerging green synthetic strategies that could be applied include:

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times, increase product yields, and minimize side reactions. This technique has been successfully used for various indole syntheses, such as the Cadogan synthesis of a 5,6-dimethoxyindole (B14739) derivative. chim.it

Use of Eco-Friendly Solvents: Replacing traditional volatile organic solvents with greener alternatives like water, ethanol (B145695), or deep eutectic solvents can significantly reduce the environmental impact of the synthesis. colab.ws

Catalyst-Free or Reusable Catalyst Systems: Developing synthetic routes that operate under catalyst-free conditions or utilize recyclable catalysts (such as solid acid catalysts or nanocatalysts) aligns with the principles of green chemistry by minimizing waste and improving process efficiency. openmedicinalchemistryjournal.com

One-Pot, Multicomponent Reactions: Designing a synthesis where multiple reaction steps are carried out in a single vessel without isolating intermediates (a one-pot reaction) improves atom economy and reduces solvent usage and waste generation. nih.gov

| Green Chemistry Principle | Application to Indole Synthesis | Potential Benefit |

| Energy Efficiency | Microwave-assisted reactions | Reduced reaction time, lower energy consumption |

| Safer Solvents | Use of water, PEG, or ionic liquids | Reduced toxicity and environmental pollution |

| Catalysis | Employing reusable solid acid or nanocatalysts | Minimized waste, catalyst can be recovered and reused |

| Atom Economy | One-pot multicomponent reactions | Fewer purification steps, less solvent waste |